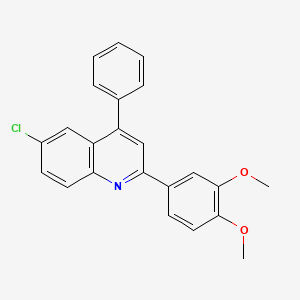
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline is a quinoline derivative known for its diverse biological activities Quinoline compounds are significant in medicinal and agricultural chemistry due to their broad range of biological properties
Métodos De Preparación
The synthesis of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline typically involves a multi-step process. One common method includes the Povarov cycloaddition reaction followed by oxidative dehydrogenation aromatization. The starting materials often include p-anisidine, p-chlorobenzaldehyde, and methyl isoeugenol. The reaction is catalyzed by boron trifluoride diethyl etherate and conducted under microwave irradiation in the presence of an oxidative system such as iodine-dimethyl sulfoxide .
Análisis De Reacciones Químicas
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like iodine in dimethyl sulfoxide.
Reduction: Common reducing agents include lithium aluminum hydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction, using palladium catalysts and boron reagents.
Aplicaciones Científicas De Investigación
This compound has shown promise in several scientific research applications:
Medicinal Chemistry: It exhibits anticancer, antitubercular, antifungal, and antiviral activities.
Material Science: Quinoline derivatives are used in the development of functional materials due to their unique electronic properties.
Biological Studies: It is used in research focused on understanding biological pathways and mechanisms due to its interaction with various biological targets.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline involves its interaction with specific molecular targets. It can inhibit enzymes like cyclooxygenase-2, which plays a role in inflammation and pain. The compound’s structure allows it to bind to these enzymes, blocking their activity and thereby exerting its biological effects .
Comparación Con Compuestos Similares
6-Chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline can be compared to other quinoline derivatives such as:
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline: This compound shares a similar structure but includes a methoxy group at the 6-position and a methyl group at the 3-position.
6-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carbonyl chloride: This derivative has a carbonyl chloride group at the 4-position, which can be used for further chemical modifications.
Propiedades
IUPAC Name |
6-chloro-2-(3,4-dimethoxyphenyl)-4-phenylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO2/c1-26-22-11-8-16(12-23(22)27-2)21-14-18(15-6-4-3-5-7-15)19-13-17(24)9-10-20(19)25-21/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCBMSVJUNCKCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














